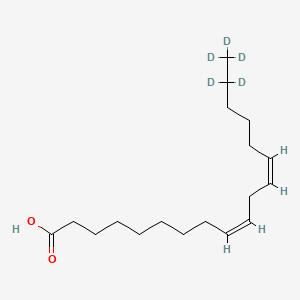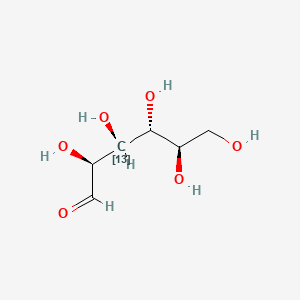
D-Mannose-3-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Altrose-2-13C is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the second position of D-Altrose. D-Altrose itself is an aldohexose sugar, which is a C-3 epimer of D-glucose. The incorporation of the carbon-13 isotope makes D-Altrose-2-13C particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Altrose-2-13C can be synthesized through both chemical and enzymatic methods. Chemically, it can be synthesized by the reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, D-Altrose can be produced from D-psicose using D-allose-producing enzymes such as L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: Industrial production of D-Altrose-2-13C typically involves the use of microbial metabolism and biotechnological processes. These methods are advantageous as they avoid the use of harsh chemicals and reduce unwanted impurities in the final product .
Analyse Chemischer Reaktionen
Types of Reactions: D-Altrose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: D-Altrose-2-13C can be oxidized using reagents such as nitric acid or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can involve reagents such as halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield D-altroic acid, while reduction may produce D-altrose alcohol .
Wissenschaftliche Forschungsanwendungen
D-Altrose-2-13C has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of D-Altrose-2-13C involves its incorporation into metabolic pathways where it competes with D-glucose at the cellular level. This competition can suppress the production of reactive oxygen species in mitochondria, thereby exhibiting antioxidant properties. The carbon-13 labeling allows researchers to track the incorporation and metabolization of D-Altrose-2-13C, providing insights into metabolic networks and identifying crucial intermediates.
Vergleich Mit ähnlichen Verbindungen
- D-Glucose
- D-Mannose
- D-Galactose
- D-Allose
- D-Psicose
Comparison: D-Altrose-2-13C is unique due to its carbon-13 labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. Unlike other similar compounds, D-Altrose-2-13C provides detailed structural and dynamic insights into carbohydrate molecules and their interactions within biological systems .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy(313C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6-/m1/s1/i5+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-AGXBLAHOSA-N |
Isomerische SMILES |
C([C@H]([C@H]([13C@H]([C@@H](C=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)



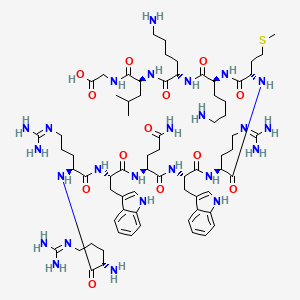
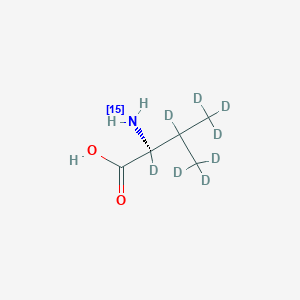

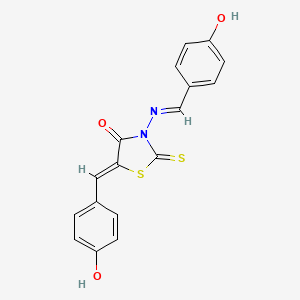
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
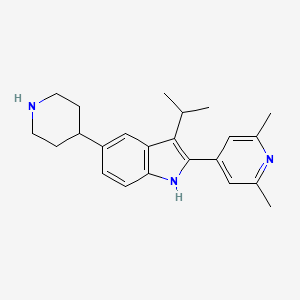
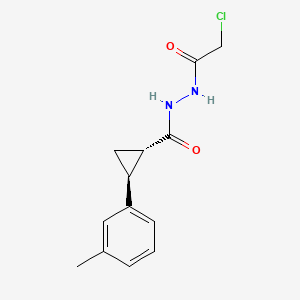
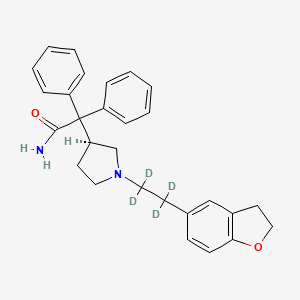
![1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
